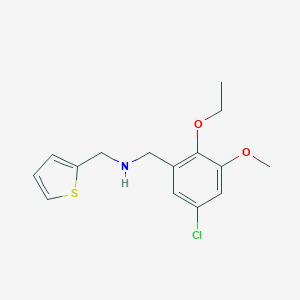
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon BCR activation, BTK is recruited to the plasma membrane, where it phosphorylates downstream effector molecules, leading to B-cell activation and proliferation. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell activation and proliferation, leading to antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from CLL and NHL patients. This leads to decreased viability and proliferation of B-cells, as well as reduced cytokine production and chemotaxis. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine is its specificity for BTK, which makes it a promising therapeutic option for B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which could lead to toxicity. Additionally, the optimal dosing and scheduling of this compound in clinical trials is still being evaluated.
Zukünftige Richtungen
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their antitumor activity. Another area of interest is the development of biomarkers to predict response to BTK inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound and other BTK inhibitors in a variety of B-cell malignancies.
Synthesemethoden
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine involves several steps, including the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 2-thienylmethanamine, followed by reduction and condensation reactions to form the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cell lines. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Eigenschaften
Molekularformel |
C15H18ClNO2S |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H18ClNO2S/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
PMXWSWCZUXNODS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CS2)Cl)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)

![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)